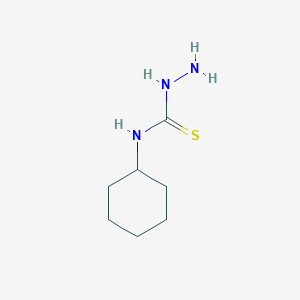

N-Cyclohexylhydrazinecarbothioamide

Description

Properties

IUPAC Name |

1-amino-3-cyclohexylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h6H,1-5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVEUHPMMNLURRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175423 | |

| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21198-18-5 | |

| Record name | 4-Cyclohexylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21198-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021198185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21198-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLTHIOSEMICARBAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2C7UO813 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclohexylhydrazinecarbothioamide: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial building block in the synthesis of various heterocyclic compounds and Schiff bases. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential antibacterial and anticancer properties. This technical guide provides a comprehensive overview of the fundamental properties, molecular structure, and experimental protocols related to this compound, aiming to support research and development in medicinal and materials chemistry.

Chemical Identity and Basic Properties

This compound, also known as 4-Cyclohexylthiosemicarbazide, is characterized by a cyclohexyl ring attached to a thiosemicarbazide moiety.[1] This structure confers unique steric and electronic properties that are foundational to the biological activities of its derivatives.[1]

Table 1: Basic Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-amino-3-cyclohexylthiourea | [2] |

| Synonyms | N-Cyclohexylthiosemicarbazide, 4-Cyclohexylthiosemicarbazide | [2] |

| CAS Number | 21198-18-5 | [2] |

| Molecular Formula | C₇H₁₅N₃S | [2] |

| Molecular Weight | 173.28 g/mol | [2] |

| Melting Point | 142 °C | [2] |

| Boiling Point | 281.3 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.14 g/cm³ (Predicted) | [2] |

| Canonical SMILES | C1CCC(CC1)NC(=S)NN | [2] |

| InChI Key | LVEUHPMMNLURRJ-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound derivatives has been elucidated through techniques like single-crystal X-ray diffraction.[3]

-

Cyclohexane Ring Conformation : The cyclohexane ring typically adopts a stable chair conformation.[4]

-

Hydrazinecarbothioamide Moiety : This part of the molecule is nearly planar.[4]

-

Spatial Orientation : The mean plane of the cyclohexane ring is significantly inclined with respect to the thiourea moiety [N-C(=S)-N], with reported angles around 55-59°.[4] This perpendicular-like arrangement is a common feature in related structures.[4]

These structural characteristics are crucial for understanding the molecule's reactivity and its interaction with biological targets.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of cyclohexyl isothiocyanate with hydrazine hydrate in a suitable solvent like methanol. This nucleophilic addition reaction is a common method for preparing substituted thiosemicarbazides.[5]

Methodology:

-

Reactants: Cyclohexyl isothiocyanate (10 mmol) and hydrazine hydrate (10 mmol).

-

Solvent: Methanol.

-

Procedure: a. Dissolve cyclohexyl isothiocyanate in methanol in a reaction vessel. b. Cool the solution to below 0°C using an ice bath. c. Add hydrazine hydrate dropwise to the cooled solution with stirring. d. Allow the reaction to proceed at low temperature. e. The resulting product can be isolated by filtration and purified by recrystallization.

Synthesis of Schiff Base Derivatives

This compound is a common precursor for synthesizing Schiff bases, which are known for their biological activities. A general protocol involves the condensation reaction with an appropriate aldehyde.[3][4]

Example Protocol: Synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide [4]

-

Aldehyde Preparation: Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol) in 20 ml of methanol. Add glacial acetic acid (0.20 ml) as a catalyst and reflux the mixture for 30 minutes.

-

Thioamide Solution: Dissolve this compound (0.87 g, 5.00 mmol) in 20 ml of methanol.

-

Reaction: Add the this compound solution dropwise with stirring to the aldehyde solution.

-

Reflux: Reflux the resulting solution for 4 hours with continuous stirring.

-

Isolation: A precipitate forms upon evaporation of the solvent.

-

Purification: Wash the crude product with n-hexane. The final product can be further purified by recrystallization from a solvent like acetonitrile to obtain crystals suitable for analysis.[4]

Spectroscopic Characterization

Characterization of this compound and its derivatives is performed using standard spectroscopic techniques. While data for the parent compound is sparse, analysis of its derivatives provides insight into the characteristic signals.

Table 2: Key Spectroscopic Data for a Representative Derivative, (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide [4][6]

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ ppm) | Assignment |

| FT-IR | 3364 | N-H stretch |

| 2931 and 2854 | C-H stretch (cyclohexyl) | |

| 1620 | C=N stretch (azomethine) | |

| 1268 | C=S stretch | |

| ¹H-NMR | 1.14–1.87 (multiplet) | Cyclohexyl-H |

| (DMSO-d₆) | 8.05 (d) | CS=NH |

| 11.27 (s) | N-NH | |

| ¹³C-NMR | 24.90–52.87 | C-cyclohexyl |

| (DMSO-d₆) | 175.79 | C=S |

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have been investigated for a range of biological activities.

-

Antibacterial Activity: Metal complexes of Schiff bases derived from this compound have shown significant antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[7] The metal complexes often exhibit greater activity than the uncoordinated ligand.[3][7]

-

Anticancer Potential: A nickel(II) complex of a Schiff base ligand derived from this compound displayed selective cytotoxic effects against the HCT-116 human colon cancer cell line. Studies suggest this cytotoxicity is mediated through a Tyrosine kinase-induced pro-apoptosis pathway, leading to nuclear condensation and a reduction in mitochondrial membrane potential.

Tyrosine Kinase-Induced Pro-Apoptosis Pathway

Receptor Tyrosine Kinases (RTKs) are crucial in signaling pathways that regulate cell growth and survival.[8] The aberrant activation of these kinases is a hallmark of many cancers.[9] Certain therapeutic agents can inhibit these kinases, rerouting the signaling cascade towards apoptosis (programmed cell death).[8][10] The nickel(II) complex of the this compound derivative appears to function as such an inhibitor.

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure. Its basic properties and straightforward synthesis make it an accessible starting material for the development of novel compounds. The demonstrated biological activities of its derivatives, particularly in the realms of antibacterial and anticancer research, highlight its importance for drug development professionals. Further investigation into the structure-activity relationships of new derivatives is a promising avenue for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Thiosemicarbazide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Redirecting tyrosine kinase signaling to an apoptotic caspase pathway through chimeric adaptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting kinases that regulate programmed cell death: a new therapeutic strategy for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

synthesis of N-Cyclohexylhydrazinecarbothioamide from cyclohexyl isothiocyanate

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-Cyclohexylhydrazinecarbothioamide from cyclohexyl isothiocyanate and hydrazine hydrate. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. This document details the underlying chemical reaction, presents standardized experimental protocols, summarizes quantitative data, and outlines the applications of the synthesized compound as a versatile chemical intermediate.

Introduction

This compound, also known as 4-Cyclohexylthiosemicarbazide, is a chemical compound characterized by a cyclohexyl group attached to a hydrazinecarbothioamide core.[1] This structure makes it a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic compounds and Schiff bases.[1][2] These resulting compounds are of significant interest in medicinal chemistry research due to their potential as therapeutic agents, with studies exploring their antibacterial activities.[2][3][4] The synthesis is a straightforward and efficient nucleophilic addition reaction between cyclohexyl isothiocyanate and hydrazine.[1]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The terminal nitrogen atom of the hydrazine molecule, acting as a nucleophile, attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in cyclohexyl isothiocyanate. This leads to the formation of a new carbon-nitrogen bond and subsequent rearrangement to yield the stable this compound product.

General Reaction:

Cyclohexyl Isothiocyanate + Hydrazine Hydrate → this compound

Experimental Protocols

The synthesis of this compound can be achieved using several established protocols, primarily differing in the choice of solvent. The reaction is known to produce a white solid precipitate.[1][5] Below are two detailed methodologies.

Protocol 1: Synthesis in Diethyl Ether

This protocol is adapted from a method emphasizing ease of product isolation.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexyl isothiocyanate in diethyl ether.

-

Addition of Hydrazine Hydrate: While stirring the solution, add hydrazine hydrate dropwise. An equimolar ratio of reactants is typically used.[1]

-

Reaction: Continue to stir the mixture at room temperature for approximately one hour. A white solid will precipitate out of the solution.[1]

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.[1]

-

Drying: Dry the final product under vacuum to yield this compound.[1]

Protocol 2: Synthesis in Alkanol Solvents (Ethanol or Methanol)

This protocol utilizes common laboratory alcohols as the reaction medium.

-

Reaction Setup: Prepare a solution of cyclohexyl isothiocyanate in either ethanol[1] or methanol. In a separate flask, prepare a solution of hydrazine hydrate in the same solvent. For reactions in methanol, it is suggested to cool the reaction vessel to below 0°C.

-

Addition of Reactants: Add the hydrazine hydrate solution to the cyclohexyl isothiocyanate solution with constant stirring.[1]

-

Reaction: Stir the resulting mixture for approximately one hour.[1]

-

Isolation: The product will precipitate from the solution. Collect the solid by filtration.

-

Purification (Optional): The crude product can be further purified by recrystallization from ethanol to achieve higher purity.[1]

-

Drying: Dry the purified crystals in a desiccator or vacuum oven.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and characterization of this compound.

Table 1: Summary of Reaction Conditions

| Parameter | Protocol 1 | Protocol 2A | Protocol 2B |

| Starting Material | Cyclohexyl Isothiocyanate | Cyclohexyl Isothiocyanate | Cyclohexyl Isothiocyanate |

| Reagent | Hydrazine Hydrate | Hydrazine Hydrate | Hydrazine Hydrate |

| Molar Ratio | 1:1 | 1:1[1] | 1:1[5] |

| Solvent | Diethyl Ether[1] | Ethanol[1] | Methanol |

| Temperature | Room Temperature[1] | Room Temperature[1] | < 0 °C |

| Reaction Time | ~ 1 hour[1] | ~ 1 hour[1] | Not Specified |

| Product Form | White Solid[1] | Crystalline Solid[1] | White Material |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 21198-18-5 | [6] |

| Molecular Formula | C₇H₁₅N₃S | [6] |

| Molecular Weight | 173.28 g/mol | [6] |

| Melting Point | 142 °C | [6] |

| Appearance | White Solid | [1] |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

References

An In-Depth Technical Guide to 4-Cyclohexyl-3-thiosemicarbazide (CAS Number: 21198-18-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical information, safety data, and available research on 4-Cyclohexyl-3-thiosemicarbazide (CAS No. 21198-18-5). This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identification and Properties

4-Cyclohexyl-3-thiosemicarbazide is a derivative of thiosemicarbazide, a class of compounds known for their diverse biological activities. It is also recognized by several synonyms, including 1-amino-3-cyclohexylthiourea and N-Cyclohexylhydrazinecarbothioamide.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 21198-18-5 | [1][2] |

| Molecular Formula | C₇H₁₅N₃S | [1][2] |

| Molecular Weight | 173.28 g/mol | [1][2] |

| Appearance | Powder or solid | [1] |

| Melting Point | 142-148 °C | [3] |

| Boiling Point | 281.3 °C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Flash Point | 123.9 °C | [3] |

| InChI Key | LVEUHPMMNLURRJ-UHFFFAOYSA-N | [1] |

| SMILES | C1CCC(CC1)NC(=S)NN | [1] |

Safety and Toxicology

GHS Hazard Information (Predicted)

Based on data for similar compounds, the following GHS classifications may be applicable:

-

Acute Toxicity, Oral: Category 2 or 3

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): Category 3

Note: This is a predicted classification and should be confirmed with a specific SDS when available.

Toxicological Data

Specific acute toxicity data, such as an LD50 value for 4-Cyclohexyl-3-thiosemicarbazide, has not been identified in publicly available literature. A study on a carbohydrate derivative of thiosemicarbazide, N-(β-D-galactopyranosyl)-thiosemicarbazide, reported an oral LD50 of 1134 mg/kg in mice.[6] However, this value is not directly transferable to the cyclohexyl derivative.

Experimental Protocols

Synthesis of 4-Cyclohexyl-3-thiosemicarbazide (General Method)

The synthesis of 4-substituted thiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate.[7]

Reaction Scheme:

Caption: General synthesis of 4-Cyclohexyl-3-thiosemicarbazide.

Methodology:

-

Dissolution: Dissolve cyclohexyl isothiocyanate in a suitable solvent, such as ethanol, in a reaction flask.

-

Addition: Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring. The reaction is often exothermic and may require cooling.

-

Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., several hours to overnight) to allow the reaction to go to completion.

-

Isolation: The product, 4-Cyclohexyl-3-thiosemicarbazide, often precipitates out of the solution. The solid can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain a pure crystalline solid.

Acute Oral Toxicity Study (General OECD Guideline 425 Protocol)

A standardized method for assessing acute oral toxicity is the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425. This method is designed to estimate the LD50 using a minimal number of animals.

Experimental Workflow:

Caption: OECD 425 Up-and-Down Procedure for acute oral toxicity.

Methodology:

-

Animal Model: Typically, female rats are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally by gavage.

-

Dosing Procedure: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose for the next animal is decreased.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Stopping Criteria: The test is stopped when one of the predefined criteria is met (e.g., a certain number of reversals in outcome have occurred).

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Mechanism of Action and Signaling Pathways

While the specific mechanism of action for 4-Cyclohexyl-3-thiosemicarbazide is not fully elucidated, research on related thiosemicarbazone derivatives suggests a potential role in inducing apoptosis in cancer cells through the modulation of key signaling pathways. Studies on other thiosemicarbazones have implicated the involvement of the JNK and NF-κB signaling pathways, leading to the activation of caspases and subsequent programmed cell death.[1][8]

A study on a novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), demonstrated its ability to increase levels of phosphorylated JNK and cleaved caspases 3 and 9, while decreasing IκBα levels in neuroblastoma cells. This suggests an activation of the JNK pathway and inhibition of the NF-κB pathway, both of which can contribute to apoptosis. Furthermore, an increase in tumor necrosis factor-α (TNFα) was observed, which can also trigger apoptotic signaling.

Proposed Signaling Pathway for Thiosemicarbazone-Induced Apoptosis:

Caption: Proposed JNK/NF-κB mediated apoptosis by thiosemicarbazones.

Applications in Research and Development

4-Cyclohexyl-3-thiosemicarbazide and its derivatives are of interest to the scientific community for their potential therapeutic applications. The thiosemicarbazide scaffold is a common feature in compounds with a wide range of biological activities.

-

Anticancer Research: As discussed, derivatives of 4-Cyclohexyl-3-thiosemicarbazide have shown promise as antitumor agents, particularly in neuroblastoma.[8] Their ability to induce apoptosis in cancer cells makes them attractive candidates for further investigation and development of novel cancer therapies.

-

Pharmaceutical Intermediates: This compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2]

-

Proteomics Research: 4-Cyclohexyl-3-thiosemicarbazide has been identified as a product for proteomics research, although its specific application in this field is not well-documented in the available literature.[2]

Conclusion

4-Cyclohexyl-3-thiosemicarbazide is a chemical compound with potential applications in medicinal chemistry and drug development, particularly in the area of oncology. While a comprehensive safety and toxicological profile is not yet publicly available, preliminary research on related compounds suggests a mechanism of action involving the induction of apoptosis through the JNK and NF-κB signaling pathways. Further research is warranted to fully characterize the physicochemical properties, safety profile, and therapeutic potential of this compound. Researchers and drug development professionals should proceed with caution, employing appropriate safety measures until more definitive data becomes available.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Preparation, structure elucidation, and antioxidant activity of new bis(thiosemicarbazone) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of dimethyl tin 4-cyclohexyl thiosemicarbazone as a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of N-Cyclohexylhydrazinecarbothioamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylhydrazinecarbothioamide is a thiosemicarbazide derivative that has garnered interest in medicinal chemistry. Understanding its physicochemical properties, particularly its solubility in various organic solvents, is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Recent research has highlighted the potential of thiosemicarbazide derivatives in the development of novel antimicrobial agents.[1] Solubility studies are a key component of this research, aiming to optimize formulation strategies for potential drug development applications.[1] While studies have examined the solubility of related derivatives in pharmaceutical-relevant solvents such as ethanol, propylene glycol, and polyethylene glycol systems, specific quantitative data for this compound in a range of common organic solvents remains limited in publicly accessible literature.[1]

Data Presentation: Solubility Profile of this compound

A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound in organic solvents. However, a single experimental data point for its aqueous solubility is available.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound.

| Solvent System | Temperature | Solubility |

| Aqueous Buffer | pH 7.4 | 13 µg/mL[2] |

Qualitative Solubility Profile

Based on the chemical structure, which contains both a nonpolar cyclohexyl group and a polar hydrazinecarbothioamide moiety, and information from published synthesis procedures that utilize alcohols as solvents, a qualitative solubility profile can be inferred. This information is crucial for selecting appropriate solvents for various experimental and developmental processes.

| Organic Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Methanol | Polar Protic | Soluble to Sparingly Soluble | Used as a solvent in its synthesis, indicating at least moderate solubility. |

| Ethanol | Polar Protic | Soluble to Sparingly Soluble | Similar to methanol, often used in the synthesis of related compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and hydrogen bond accepting capability make it a good solvent for many organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A versatile polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Acetone | Polar Aprotic | Soluble to Sparingly Soluble | Moderate polarity may allow for dissolution. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The nonpolar nature of DCM may not be sufficient to overcome the polar interactions of the hydrazinecarbothioamide group. |

| Hexane | Nonpolar | Insoluble | The high polarity of the solute makes it unlikely to dissolve in a nonpolar alkane. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

To address the lack of quantitative data, researchers can employ the following detailed protocol, which is a standard and reliable method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (purity >99%)

-

Organic solvents of interest (HPLC grade)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Temperature-controlled orbital shaker

-

Analytical balance (± 0.01 mg)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks, pipettes, and appropriate glassware

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions covering the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a scintillation vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant rate (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by sampling at various time points until the concentration in solution becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the shaker and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the standard solutions to generate a calibration curve (e.g., absorbance vs. concentration or peak area vs. concentration).

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original undiluted sample by applying the dilution factor.

-

-

Data Reporting:

-

Perform the entire experiment in triplicate.

-

Report the solubility as the mean ± standard deviation, specifying the solvent and temperature. Common units are mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

References

spectroscopic data (NMR, IR, Mass Spec) of N-Cyclohexylhydrazinecarbothioamide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for N-Cyclohexylhydrazinecarbothioamide, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Due to a lack of publicly available experimental spectra for this compound, the data presented herein is predicted based on computational models. These predictions offer valuable insights into the structural characteristics of the molecule and serve as a reference for analytical studies.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. This data provides a foundational understanding of the molecule's spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | NH |

| ~5.5 - 6.0 | Broad Singlet | 2H | NH₂ |

| ~4.5 - 5.0 | Broad Singlet | 1H | NH |

| ~3.5 - 4.0 | Multiplet | 1H | Cyclohexyl CH |

| ~1.0 - 2.0 | Multiplet | 10H | Cyclohexyl CH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~180 - 185 | C=S |

| ~50 - 55 | Cyclohexyl CH |

| ~30 - 35 | Cyclohexyl CH₂ |

| ~25 - 30 | Cyclohexyl CH₂ |

| ~24 - 26 | Cyclohexyl CH₂ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (NH, NH₂) |

| 2930 - 2850 | Strong | C-H Stretching (Cyclohexyl) |

| 1650 - 1600 | Medium | N-H Bending |

| 1550 - 1480 | Strong | C-N Stretching, N-H Bending |

| 1350 - 1300 | Medium | C=S Stretching |

| 1250 - 1000 | Medium | C-N Stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 173 | High | [M]⁺ (Molecular Ion) |

| 156 | Medium | [M-NH₃]⁺ |

| 114 | Medium | [M-CSNH₂]⁺ |

| 99 | High | [C₆H₁₁NH₂]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 56 | High | [C₄H₈]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus are typically used and optimized as needed.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the solid sample into the ion source of the mass spectrometer, often via a direct insertion probe.

-

Heat the probe to volatilize the sample into the gas phase.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Data Acquisition:

-

Accelerate the resulting ions into the mass analyzer.

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

potential biological activities of thiosemicarbazide derivatives

An In-depth Technical Guide to the Potential Biological Activities of Thiosemicarbazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives are a versatile class of compounds extensively investigated for their broad spectrum of pharmacological activities. Their structural features, particularly the presence of a toxophoric N-C=S group, allow for diverse chemical modifications, leading to a wide array of biological actions. This technical guide provides a comprehensive overview of the significant biological activities of thiosemicarbazide derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, and antiviral properties. The information is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in the field of drug discovery and development.

General Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives is often straightforward, typically involving the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][2] This reaction is usually catalyzed by a few drops of acid and carried out under reflux in a suitable solvent like ethanol.[2]

Below is a generalized workflow for the synthesis of thiosemicarbazone derivatives, a prominent class of thiosemicarbazide derivatives.

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Anticancer Activity

Thiosemicarbazide derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4] Their mechanism of action is often attributed to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of apoptosis.[3][4] Some derivatives also generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[2]

Quantitative Data for Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazone Derivatives | A549 (Lung) | Varies (e.g., 0.58 for a specific derivative) | [5] |

| 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazides | LNCaP (Prostate) | 108.14 | [6] |

| Di-pyridyl-thiosemicarbazone (DpT) Antibody Conjugates | MCF-7 (Breast) | 25.7 ± 5.5 | [7] |

| Thiosemicarbazone Derivatives | C6 (Glioma) | 10.59 - 9.08 (for five compounds) | [8] |

| N-[(phenylcarbamothioyl)amino]pyridine-3-carboxamide | A549 (Lung) | 589 ± 18 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][3]

Caption: Workflow for the MTT assay to determine anticancer activity.[2]

Detailed Steps:

-

Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for cell attachment.[2]

-

Treatment: The cells are then treated with various concentrations of the synthesized thiosemicarbazide derivatives and incubated for another 24 or 48 hours.[2]

-

MTT Addition: Following the treatment period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[2] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway in Anticancer Activity

Thiosemicarbazones can induce apoptosis through the generation of reactive oxygen species (ROS), which in turn can trigger downstream signaling cascades.

Caption: A potential signaling pathway for thiosemicarbazone-induced apoptosis.

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][11] Their mechanism of action is thought to involve the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[3]

Quantitative Data for Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Thiosemicarbazide 3a | Staphylococcus aureus | 1.95 | [10] |

| Thiosemicarbazide 3a | Methicillin-resistant S. aureus (MRSA) | 3.9 | [10] |

| Thiosemicarbazide 3e | Bacillus cereus | 7.81 | [10] |

| Compound 11 | Mycobacterium bovis | 0.39 | [12][13] |

| Compound 30 | Mycobacterium bovis | 0.39 | [12][13] |

| N, N-bis (4-chlorophenyl) hydrazine-1, 2-dicarbothioamide (3g) | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Comparable to Streptomycin | [11] |

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is a common technique for determining MIC values.[3]

Caption: Workflow for MIC determination using the microdilution method.

Detailed Steps:

-

Serial Dilution: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive controls (wells with broth and inoculum but no drug) and negative controls (wells with broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticonvulsant Activity

Several thiosemicarbazide derivatives have been identified as potent anticonvulsant agents.[14][15] Their activity is commonly evaluated in rodent models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[15][16]

Quantitative Data for Anticonvulsant Activity

| Compound | Seizure Model | ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| Compound PS6 | MES | >50 | >50 | >12 | [15] |

| Various Derivatives | MES & scPTZ | Varies | Varies | Varies | [16][17] |

Experimental Protocol: Maximal Electroshock (MES) and scPTZ Seizure Models

These are standard preclinical screening tests for identifying potential anticonvulsant drugs.

Maximal Electroshock (MES) Test:

-

Animal Model: Typically mice or rats are used.

-

Drug Administration: The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.).

-

Induction of Seizure: After a specific time, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Animal Model: Mice are commonly used.

-

Drug Administration: The test compound is administered.

-

Induction of Seizure: After a predetermined interval, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

-

Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of these seizures.

Caption: General workflow for anticonvulsant activity screening.

Antiviral Activity

Thiosemicarbazide derivatives have also been explored for their antiviral properties against a range of DNA and RNA viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[18][19][20]

Quantitative Data for Antiviral Activity

| Compound Class | Virus | Activity | Reference |

| 2-Acetylpyridine Thiosemicarbazones | Herpes Simplex Virus (HSV-1, HSV-2) | Inhibited replication | [18] |

| Retinoid Thiosemicarbazone Derivative | Hepatitis C Virus (HCV) | Potent suppression of RNA replicon replication (nanomolar range) | [19] |

| Retinoid Thiosemicarbazone Derivative | Human Immunodeficiency Virus (HIV-1) | Micromolar inhibitor | [19] |

| Retinoid Thiosemicarbazone Derivative | Varicella-Zoster Virus (VZV) & Human Cytomegalovirus (HCMV) | Micromolar inhibitor | [19] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Detailed Steps:

-

Cell Monolayer: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

-

Virus Adsorption: The cells are infected with a known amount of virus for a short period to allow for viral attachment and entry.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the number in the untreated control wells.

-

Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (EC50) is calculated.

Conclusion

Thiosemicarbazide derivatives represent a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their ease of synthesis and the potential for structural modification make them attractive candidates for the development of novel therapeutic agents. This guide has provided an overview of their anticancer, antimicrobial, anticonvulsant, and antiviral properties, supported by quantitative data and detailed experimental protocols. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and more effective drugs.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and screening of substituted thiosemicarbazone derivatives: an approach towards novel anticonvulsant search - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anticonvulsant and neurotoxicity evaluation of some 6-substituted benzothiazolyl-2-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Broad-spectrum antiviral activity including human immunodeficiency and hepatitis C viruses mediated by a novel retinoid thiosemicarbazone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The influence of some thiosemicarbazone derivatives with antiviral activity on immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cyclohexylhydrazinecarbothioamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylhydrazinecarbothioamide, a thiosemicarbazide derivative, has emerged as a versatile building block in medicinal chemistry. Its historical roots lie in the broader exploration of thiosemicarbazide chemistry, which gained momentum in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving research landscape of this compound. It details the experimental protocols for its synthesis and its application as a precursor for Schiff bases and metal complexes. Furthermore, this guide delves into the current understanding of the biological activities of its derivatives, particularly their roles as antibacterial and antitumor agents, and elucidates the associated signaling pathways.

Discovery and Historical Context

This compound, also known by the systematic name 4-Cyclohexyl-3-thiosemicarbazide, serves as a crucial intermediate in the synthesis of more complex molecules, particularly Schiff bases and their metal complexes. These derivatives have garnered significant attention for their therapeutic potential.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅N₃S |

| Molecular Weight | 173.28 g/mol |

| Melting Point | 142 °C |

| Boiling Point | 281.3 °C at 760 mmHg |

| Appearance | Solid |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of cyclohexyl isothiocyanate with hydrazine hydrate.

General Experimental Protocol

Materials:

-

Cyclohexyl isothiocyanate

-

Hydrazine hydrate

-

Methanol

-

Propanol (alternative solvent)

Procedure:

-

Dissolve cyclohexyl isothiocyanate (1 equivalent) in methanol or propanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to below 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1 equivalent) dropwise to the stirred solution.

-

A white precipitate of this compound will begin to form.

-

Continue stirring the reaction mixture for approximately 30 minutes.

-

Collect the precipitate by filtration.

-

Wash the solid product with cold methanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C-H, and C=S.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the cyclohexyl and hydrazinecarbothioamide moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably Schiff bases.

Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction of this compound with an appropriate aldehyde or ketone.

General Experimental Protocol for Schiff Base Synthesis:

-

Dissolve the desired aldehyde or ketone (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

In a separate flask, dissolve this compound (1 equivalent) in the same solvent.

-

Add the this compound solution dropwise to the aldehyde/ketone solution with constant stirring.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

-

Collect the product by filtration, wash with a cold solvent, and dry.

Biological Activity and Mechanism of Action

Derivatives of this compound, particularly their metal complexes, have demonstrated promising biological activities, including antibacterial and antitumor effects.

Antibacterial Activity

Metal complexes derived from Schiff bases of this compound have shown activity against both Gram-positive and Gram-negative bacteria. The proposed antibacterial mechanisms of action for thiosemicarbazone derivatives, in general, include:

-

Cell Membrane Disruption: Interference with the integrity of the bacterial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Protein Synthesis: Binding to essential enzymes or ribosomes, thereby halting protein production.

Quantitative data on the antibacterial activity of a specific metal complex is presented below.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Na[Ni(TBNCA)·OAc] | Escherichia coli | 12.5 |

| Na[Ni(TBNCA)·OAc] | Staphylococcus aureus | 6.25 |

| [Pt(TBNCA)·dmso] | Escherichia coli | 25 |

| [Pt(TBNCA)·dmso] | Staphylococcus aureus | 25 |

| [Pd(TBNCA)·dmso] | Escherichia coli | 50-100 |

| [Pd(TBNCA)·dmso] | Staphylococcus aureus | 50-100 |

TBNCA refers to the Schiff base derived from this compound and 5-(tert-butyl)-2-hydroxybenzaldehyde.

Antitumor Activity

Thiosemicarbazone metal complexes have been investigated for their anticancer properties. The primary mechanism of action is believed to involve the targeting of mitochondria, leading to apoptosis (programmed cell death).[1][2]

Signaling Pathway for Antitumor Activity of Thiosemicarbazone Metal Complexes:

Figure 1: Proposed mitochondrial signaling pathway for the antitumor activity of thiosemicarbazone metal complexes.

The process is initiated by the accumulation of the thiosemicarbazone metal complex within the mitochondria of cancer cells. This leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage.[1][2] The rise in ROS contributes to a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health.[1] This disruption triggers the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytochrome c then activates a cascade of enzymes known as caspases, which are the executioners of apoptosis, ultimately leading to the programmed death of the cancer cell.[2]

Conclusion and Future Directions

This compound is a compound with a rich, albeit not fully documented, history rooted in the advancement of thiosemicarbazide chemistry. Its utility as a synthetic intermediate for creating biologically active Schiff bases and their metal complexes is well-established. The derivatives of this compound show significant promise as both antibacterial and antitumor agents. Future research should focus on a more detailed elucidation of the specific molecular targets and mechanisms of action of these compounds to facilitate the rational design of more potent and selective therapeutic agents. Further investigation into the historical origins of this compound would also provide valuable context to its development.

References

An In-depth Technical Guide to the Synthesis of N-Cyclohexylhydrazinecarbothioamide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylhydrazinecarbothioamide, a derivative of thiosemicarbazide, serves as a crucial scaffold in medicinal and materials chemistry. The unique structural properties conferred by the cyclohexyl group, combined with the versatile reactivity of the thiosemicarbazide moiety, make its derivatives potent candidates for various therapeutic applications. These compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and biological activities of this important class of molecules.

Core Synthetic Methodologies

The foundational method for synthesizing N-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with a hydrazine derivative.[1] For this compound and its analogues, the primary synthetic routes are branches of this fundamental reaction.

1.1. Reaction of Cyclohexyl Isothiocyanate with Hydrazines

The most direct route involves the nucleophilic addition of hydrazine hydrate to cyclohexyl isothiocyanate. This reaction is typically performed in a suitable solvent like ethanol or methanol at controlled temperatures to yield the this compound core.

Caption: General synthesis workflow for this compound derivatives.

1.2. Synthesis from 1-(Thiocarbamoyl)benzotriazoles

A more versatile approach for creating diversely substituted thiosemicarbazides involves using 1-(thiocarbamoyl)benzotriazoles as stable, easy-to-handle thiocarbamoylating agents. These react with various hydrazines to produce the desired thiosemicarbazide derivatives in high yields.[2]

Detailed Experimental Protocols

This section provides step-by-step methodologies for synthesizing specific classes of this compound derivatives.

2.1. Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details the synthesis of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide, a Schiff base analogue.[3][4]

-

Preparation of Aldehyde Solution : Dissolve 2-hydroxy-3-methylbenzaldehyde (5.00 mmol, 0.68 g) in 20 ml of methanol.

-

Acid Catalyst Addition : Add glacial acetic acid (0.20 ml) to the mixture and reflux for 30 minutes.

-

Addition of Thioamide : In a separate flask, dissolve this compound (5.0 mmol, 0.87 g) in 20 ml of methanol.

-

Reaction : Add the this compound solution dropwise with stirring to the refluxing aldehyde solution.

-

Reflux : Continue to reflux the resulting solution for 4 hours with stirring.

-

Isolation : Evaporate the solvent to obtain a colorless precipitate.

-

Purification : Wash the crude product with n-hexane (5 ml) to yield the purified Schiff base.

2.2. Protocol 2: One-Pot Synthesis of an Isoniazid Analogue

This protocol describes the single-step synthesis of N-(4-cyclohexyl)-2-(pyridin-4-yl carbonyl) hydrazinecarbothioamide.[5]

-

Reactant Mixture : Combine isoniazid (isonicotinohydrazide) and cyclohexyl isothiocyanate in a reaction vessel.

-

Solvent : Add 100% ethanol to the mixture.

-

Reaction : The reaction proceeds to completion, yielding the target compound. (Note: Specific conditions like temperature and reaction time may vary and should be optimized).

-

Isolation and Purification : The product can be isolated by filtration or evaporation of the solvent, followed by recrystallization from a suitable solvent like ethanol.

2.3. Protocol 3: Synthesis of N1-cyclohexyl-N2-(diethylcarbamoyl)hydrazine-1,2-bis(carbothioamide)

This protocol outlines a two-step synthesis for a more complex analogue with potential as a chelating ligand.

-

Step 1: Synthesis of this compound

-

React cyclohexyl isothiocyanate (10 mmol, 0.710 g) with hydrazine hydrate (10 mmol, 0.5 g) in methanol.

-

Maintain the reaction temperature below 0°C.

-

-

Step 2: Synthesis of the Final Product

-

In a separate flask, heat a mixture of diethyl carbamoyl chloride (10 mmol, 6.77 g) and ammonium thiocyanate (10 mmol, 3.806 g) in 20 mL of methanol at reflux for one hour.

-

Cool the mixture to room temperature and filter it.

-

Add the this compound (10 mmol, 1.03 g) from Step 1, dissolved in 20 mL of methanol, to the filtrate.

-

Reflux the final combination for two hours to yield the product.

-

Quantitative Data Summary

The derivatives of this compound have been extensively evaluated for their biological activities. The following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of this compound Metal Complexes

| Compound/Complex | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Na[Ni(TBNCA)·OAc] | Escherichia coli | 12.5 | [6] |

| Na[Ni(TBNCA)·OAc] | Staphylococcus aureus | 6.25 | [6] |

| [Pt(TBNCA)·dmso] | Escherichia coli | 25 | [6] |

| [Pt(TBNCA)·dmso] | Staphylococcus aureus | 25 | [6] |

| [Pd(TBNCA)·dmso] | E. coli & S. aureus | 50-100 |[6] |

TBNCA refers to the Schiff base ligand derived from this compound and 5-(tert-butyl)-2-hydroxybenzaldehyde.

Table 2: Anticancer Activity (IC₅₀) of this compound and its Metal Complexes

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | HCT116 (Colon Cancer) | 7.9 ± 0.2 | [7] |

| [NiL₂] Complex | HCT116 (Colon Cancer) | 75.9 ± 2.4 | [7] |

| [PdL₂] Complex | HeLa (Cervical Cancer) | 100.0 ± 1.8 | [7] |

| [PtL(dmso)Cl] Complex | B16F10 (Melanoma) | 101.0 ± 3.6 |[7] |

L refers to the this compound ligand.

Mechanism of Action and Signaling Pathways

Research into the biological activity of these compounds has shed light on their mechanisms of action. For instance, the anticancer properties of the parent this compound have been linked to the inhibition of specific cellular signaling pathways.

One study identified the induction of apoptosis in colorectal carcinoma cells through the inhibition of the Tyrosine Kinase pathway.[7] Molecular docking studies confirmed an efficient binding of the compound to tyrosine kinase, suggesting a targeted mechanism of action.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicity Study and Binding Analysis of Newly Synthesized Antifungal N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide Derivative with Bovine Serum Albumin [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound | | RUO [benchchem.com]

literature review of N-Cyclohexylhydrazinecarbothioamide research

An in-depth guide to the synthesis, biological activity, and experimental evaluation of N-Cyclohexylhydrazinecarbothioamide and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

This compound is a thiosemicarbazide derivative that serves as a versatile scaffold in medicinal chemistry. Its derivatives, particularly Schiff bases known as thiosemicarbazones, have garnered significant attention due to their wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] These compounds are synthesized through relatively straightforward condensation reactions and can be chelated with various metal ions to potentially enhance their therapeutic efficacy.[3] This technical guide provides a comprehensive review of the synthesis, characterization, and biological evaluation of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The primary method for synthesizing biologically active derivatives from this compound involves the formation of Schiff bases (thiosemicarbazones). This is achieved through a condensation reaction with various aldehydes or ketones.

General Experimental Protocol: Schiff Base Synthesis

A common and effective protocol for synthesizing thiosemicarbazones from this compound is as follows[3][4]:

-

Dissolution of Aldehyde: An equimolar amount (e.g., 5.00 mmol) of a selected aldehyde (e.g., 5-(tert-butyl)-2-hydroxybenzaldehyde) is dissolved in a suitable solvent, typically methanol (15.0 mL).[3]

-

Addition of Catalyst: A catalytic amount of glacial acetic acid (e.g., 0.20 mL) is added to the aldehyde solution. The mixture is then heated under reflux for approximately 30 minutes.[3]

-

Preparation of Hydrazinecarbothioamide Solution: In a separate flask, an equimolar amount (e.g., 5.00 mmol) of this compound is dissolved in methanol (10.0 mL).[3]

-

Reaction: The this compound solution is added dropwise to the heated aldehyde solution with continuous stirring.[3]

-

Reflux: The resulting mixture is heated at reflux for several hours (typically 4-6 hours) to ensure the completion of the reaction.[3][5] Reaction progress can be monitored using thin-layer chromatography (TLC).[5]

-

Isolation and Purification: After cooling to room temperature, the precipitated solid product is collected by filtration.[5] The crude product can then be purified by recrystallization from an appropriate solvent (e.g., a mixture of CHCl₃ and DMF).[3]

The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5][6][7]

Biological Activities and Data

Derivatives of this compound have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Several studies have evaluated the in vitro antiproliferative activity of these compounds against various human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Lead derivatives of 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides have shown notable activity against the HER-2 overexpressed breast cancer cell line SKBr-3.[6] One of the most potent compounds identified was (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, which exhibited a lower IC₅₀ value than the standard chemotherapeutic drug 5-fluorouracil (5-FU).[6]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound ID | Substituent Group | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 12 | (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl) | SKBr-3 (HER-2+) | 17.44 ± 0.01 | [6] |

| C2 | 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene] | SKBr-3 (HER-2+) | 25.6 ± 0.07 | [6] |

| C10 | 2-cyclohexyl-N-[(Z)-(3-hydroxyphenyl)methylidene] | SKBr-3 (HER-2+) | > 25.6 | [6] |

| 5-FU | Standard Drug | SKBr-3 (HER-2+) | 38.58 ± 0.04 |[6] |

Data sourced from reference[6].

References

- 1. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. Lead Optimization of 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides for Targeting the HER-2 Overexpressed Breast Cancer Cell Line SKBr-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of New Palladium(II) Thiosemicarbazone Complexes and Their Cytotoxic Activity against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Cyclohexylhydrazinecarbothioamide Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of metal complexes derived from N-Cyclohexylhydrazinecarbothioamide. This class of compounds and their metal derivatives are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties.

Introduction

This compound, a thiosemicarbazide derivative, acts as a versatile ligand capable of coordinating with a variety of metal ions through its nitrogen and sulfur donor atoms. The resulting metal complexes exhibit diverse coordination geometries and physicochemical properties, which can modulate their biological efficacy. This document outlines the synthesis of the ligand and its subsequent complexation with selected transition metals, along with methods for their characterization.

Data Presentation

The following table summarizes typical quantitative data for this compound and its metal complexes. Please note that yields and specific characterization data can vary based on reaction conditions and the specific metal salt used.

| Compound/Complex | Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) ν(C=S) |

| This compound (L) | C₇H₁₅N₃S | 173.28 | ~85-95 | 142-144 | ~850-890 |

| [Mn(L)₂Cl₂] | C₁₄H₃₀Cl₂MnN₆S₂ | 496.42 | ~70-80 | >300 | Shifted |

| [Co(L)₂Cl₂] | C₁₄H₃₀Cl₂CoN₆S₂ | 500.41 | ~75-85 | >300 | Shifted |

| [Ni(L)₂Cl₂] | C₁₄H₃₀Cl₂N₆NiS₂ | 500.17 | ~70-85 | >300 | Shifted |

| [Pd(L)₂Cl₂] | C₁₄H₃₀Cl₂N₆PdS₂ | 547.88 | ~60-75 | >300 | Shifted |

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol details the synthesis of the this compound ligand from cyclohexyl isothiocyanate and hydrazine hydrate.

Materials:

-

Cyclohexyl isothiocyanate

-

Hydrazine hydrate

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve cyclohexyl isothiocyanate (10 mmol) in methanol (20 mL).

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add hydrazine hydrate (10 mmol) dropwise to the cooled solution.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

A white precipitate will form. Collect the solid by filtration.

-

Wash the precipitate with a small amount of cold methanol.

-

Dry the product in a desiccator over anhydrous silica gel.

-

Characterize the resulting this compound by FT-IR, NMR, and melting point analysis.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes of this compound using various metal chlorides.[1]

Materials:

-

This compound (Ligand, L)

-

Metal(II) chloride (e.g., MnCl₂·4H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, K₂PdCl₄)

-

Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (2 mmol) in hot methanol (30 mL) in a round-bottom flask.

-

In a separate flask, dissolve the respective metal(II) chloride (1 mmol) in methanol (20 mL).

-

Add the metal salt solution dropwise to the hot ligand solution with constant stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Collect the precipitated metal complex by filtration.

-

Wash the solid with methanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the final product in a vacuum desiccator.

-

Characterize the synthesized metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Visualizations

Reaction Pathway for Ligand Synthesis

Caption: Synthesis of this compound.

Experimental Workflow for Metal Complex Synthesis and Characterization

Caption: General workflow for synthesis and characterization.

References

Application Notes and Protocols for N-Cyclohexylhydrazinecarbothioamide in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Cyclohexylhydrazinecarbothioamide and its derivatives as versatile ligands in coordination chemistry. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of novel metal complexes with potential applications in medicinal chemistry and catalysis.

Introduction

This compound, a thiosemicarbazide derivative, is a versatile ligand in coordination chemistry. Its ability to act as a mono- or bidentate ligand, coordinating through sulfur and nitrogen atoms, allows for the formation of stable complexes with a wide range of transition metals.[1] Schiff base derivatives of this compound, formed by condensation with various aldehydes and ketones, offer additional coordination sites (e.g., phenolic oxygen), leading to the formation of polydentate ligands and complexes with diverse geometries and interesting biological activities.[2][3] These metal complexes have garnered significant interest due to their potential applications as antimicrobial, anticancer, and catalytic agents.[4][5][6]

Ligand Synthesis

The synthesis of this compound and its Schiff base derivatives is a straightforward process, typically involving condensation reactions.